![molecular formula C15H12ClN3O4 B5523735 N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)
N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C15H12ClN3O4 and its molecular weight is 333.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0516336 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Chemical Synthesis and Characterization : A study focused on the synthesis and characterization of N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide and similar compounds. These derivatives were synthesized and characterized using FTIR and NMR techniques. Density Functional Theory (DFT) was employed to optimize ground state geometries and compute frequencies, revealing insights into the steric effects of substituents and the impact on molecular properties (Al‐Sehemi, Abdul-Aziz, & Irfan, 2017).
Biochemical and Pharmacological Applications
Antimalarial Activity : Research on a series of compounds synthesized from substituted 1-phenyl-2-propanones, including steps involving nitro[1,1'-biphenyl]-2-ols and their amino and acetamido derivatives, showed antimalarial potency against Plasmodium berghei in mice. This study emphasizes the potential of these compounds in developing new antimalarial drugs (Werbel et al., 1986).
Bioactivation and DNA Interactions : Research on the bioactivation of CB 1954 revealed that its hydroxylamine form, similar in functional groups to N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, can interact with thioesters to form DNA-DNA interstrand crosslinking agents. This finding has implications for the development of chemotherapeutic agents (Knox et al., 1991).
Anticancer and Anti-inflammatory Activities : A study on 2-(substituted phenoxy) acetamide derivatives highlighted their potential anticancer, anti-inflammatory, and analgesic activities. This research provides a foundation for exploring similar compounds, including this compound, as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Degradation
- Anaerobic Degradation : An investigation into the anaerobic biodegradation of acifluorfen identified that mixed and pure cultures could reduce similar compounds to amino derivatives. This study suggests pathways for the environmental degradation of substances like this compound, which could inform wastewater treatment and soil remediation strategies (Gennari et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-10-3-2-4-11(7-10)18-15(21)13-8-12(19(22)23)5-6-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDECISIMTIRAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)
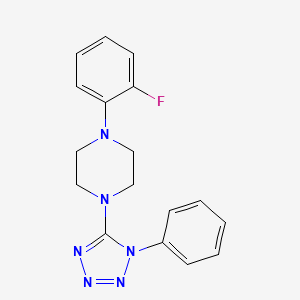
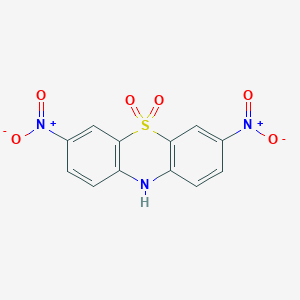
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5523678.png)
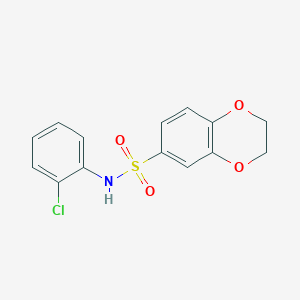
![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)
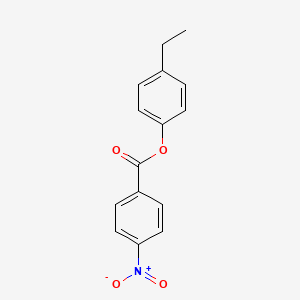
![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)
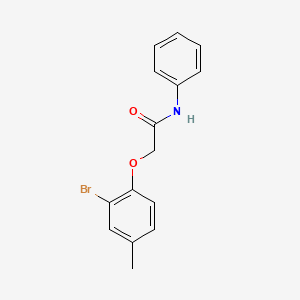
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)
![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)
![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)
